9-hexyl-9H-carbazole-3-carboxylic acid
Description
9-Hexyl-9H-carbazole-3-carboxylic acid is a carbazole derivative functionalized with a hexyl chain at the N-9 position and a carboxylic acid group at the C-3 position. This modification enhances its solubility in organic solvents and introduces reactive sites for further chemical modifications. The compound has garnered attention for its biological and materials science applications. Notably, its organotin(IV) complex demonstrated significant cytotoxicity against hepatocellular carcinoma cells, outperforming the chemotherapeutic agent 5-fluorouracil in vitro . The hexyl chain improves lipophilicity, facilitating membrane permeability, while the carboxylic acid group enables hydrogen bonding and coordination chemistry, making it versatile for polymer synthesis and medicinal chemistry.
Properties
IUPAC Name |
9-hexylcarbazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-3-4-7-12-20-17-9-6-5-8-15(17)16-13-14(19(21)22)10-11-18(16)20/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKPYIQOGMUFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hexyl-9H-carbazole-3-carboxylic acid typically involves the functionalization of carbazole at the 3-position with a carboxylic acid group and the introduction of a hexyl chain at the nitrogen atom. One common method involves the following steps:
N-Alkylation: Carbazole is reacted with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-Hexyl-9H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
9-Hexyl-9H-carbazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antitumor activity and potential use in drug development.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 9-hexyl-9H-carbazole-3-carboxylic acid in biological systems involves its interaction with cellular components. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways. The compound can interact with DNA and proteins, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Alkyl-Substituted Carbazole Derivatives
Alkyl chains at the N-9 position influence solubility, electronic properties, and biological interactions. Key examples include:
Key Differences :
- Hexyl vs. Methyl/Ethyl: The longer hexyl chain enhances hydrophobicity, improving solubility in non-polar solvents and bioavailability compared to shorter alkyl chains.
- Benzyl vs. Hexyl : The aromatic benzyl group in 9-benzyl derivatives enhances π-π stacking, favoring fluorescence applications, whereas the hexyl chain prioritizes membrane interaction in biological systems.
Carbazole Derivatives with Carboxylic Acid Groups
The position and context of the carboxylic acid group significantly alter reactivity and applications:
Key Differences :
- C-3 Carboxylic Acid in Polymers: Poly(4-methyl carbazole-3-carboxylic acid) forms stable films on steel surfaces, providing anodic protection against corrosion, whereas the hexyl derivative’s biological activity stems from its organotin complex .
- Isoxazole vs. Carbazole Core : The isoxazole-containing derivative exhibits selective enzyme inhibition, highlighting how heterocyclic modifications diverge from carbazole’s native bioactivity .
Role of this compound :
- The carboxylic acid group enables hydrogen bonding in polymer matrices, improving adhesion and stability.
- Hexyl chains prevent aggregation in copolymers, enhancing solubility and film-forming properties compared to unsubstituted carbazoles .
Key Insights :
- The organotin(IV) complex of this compound is uniquely potent in oncology applications, likely due to synergistic effects between the hexyl chain’s lipophilicity and tin’s coordination chemistry .
- Antibacterial carbazoles prioritize halogen or amide substituents, whereas cation-sensing derivatives rely on aromatic stacking .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 9-hexyl-9H-carbazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis often involves functionalizing the carbazole core via alkylation and subsequent carboxylation. For example, iodination of 9-hexylcarbazole using iodine monochloride (ICl) in ethanol at 343 K yields intermediates like 9-hexyl-3-iodo-9H-carbazole, which can undergo further coupling or oxidation . Purification typically employs column chromatography and recrystallization. Monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol/hexane) improves yield and purity .
Q. What analytical techniques are critical for confirming the molecular structure of 9-hexyl-9H-carbazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, bond lengths and dihedral angles in carbazole derivatives are validated using SHELX software for refinement . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Based on GHS classifications for analogous carbazoles, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols. Emergency protocols include rinsing exposed areas with water and consulting a physician immediately .
Advanced Research Questions
Q. How can regioselectivity challenges during the functionalization of 9-hexylcarbazole be addressed?
- Methodological Answer : Regioselectivity in iodination or carboxylation is influenced by reaction conditions. For example, using ICl at controlled temperatures (e.g., 343 K) and stoichiometric ratios favors substitution at the 3-position of the carbazole ring . Computational modeling (DFT) can predict reactive sites by analyzing electron density distributions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) accurately models frontier molecular orbitals (HOMO/LUMO) and charge-transfer behavior . Software like Gaussian or ORCA can simulate absorption spectra, aiding in designing optoelectronic materials .
Q. How do structural modifications (e.g., alkyl chain length) impact the material properties of carbazole derivatives?
- Methodological Answer : The hexyl chain enhances solubility in organic solvents, critical for solution-processed devices. Comparative studies using differential scanning calorimetry (DSC) and XRD reveal that longer alkyl chains reduce crystallinity, favoring amorphous film formation in OLEDs . Substituent effects on charge mobility can be quantified via space-charge-limited current (SCLC) measurements .
Q. What strategies validate the crystallographic data of 9-hexyl-9H-carbazole derivatives to ensure reproducibility?
- Methodological Answer : Rigorous validation using the IUCr’s checkCIF tool identifies outliers in bond lengths/angles. SHELXL refinement parameters (e.g., R factor < 0.05) and Hirshfeld surface analysis ensure data reliability . Public repositories like the Cambridge Structural Database (CSD) provide benchmark data for cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
